molecular formula C22H24N4O3S B2463255 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428373-07-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2463255
CAS No.: 1428373-07-2
M. Wt: 424.52
InChI Key: IMFHOBBPACOMND-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Overview

Sulfonamide-based compounds, including N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been a focal point in medicinal chemistry due to their diverse pharmacological activities. This chemical framework has been explored for its potential in various therapeutic areas, including antibacterial, anti-cancer, anti-inflammatory, and enzyme inhibition properties.

Antibacterial and Enzyme Inhibition Properties

Sulfonamides are renowned for their antibacterial activities and the ability to inhibit carbonic anhydrase and acetylcholinesterase enzymes. Recent studies have explored the synthesis and biological evaluation of sulfonamide derivatives, showing promising results in inhibiting tumor growth and bacterial proliferation. Compounds with the sulfonamide group have demonstrated potent inhibitory effects against various enzyme targets, contributing to their therapeutic potential in treating diseases associated with enzyme dysregulation (Ghomashi et al., 2022).

Anticancer Activities

Sulfonamide derivatives have been synthesized to target and inhibit cancer cell proliferation. Studies focusing on pyrazoline and sulfonamide pharmacophores have led to the development of compounds with significant in vitro anticancer activities. These compounds exhibit selective cytotoxicity against various cancer cell lines, highlighting their potential as leads in cancer therapy (Ozmen Ozgun et al., 2019). Additionally, certain sulfonamide derivatives have been identified as potent cyclooxygenase-2 (COX-2) inhibitors, a property that could be beneficial in developing anti-inflammatory and anticancer agents (Penning et al., 1997).

Neuroprotective and Analgesic Effects

The neuroprotective properties of sulfonamide derivatives, particularly those containing the tetrahydroquinoline scaffold, have been explored for their potential anti-parkinsonism activities. These compounds are considered for further investigation due to their presence in the brain and their potential to mitigate neurological disorders (Redda et al., 2010).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-21(16(2)25(3)23-15)30(28,29)24-19-11-12-20-18(14-19)10-7-13-26(20)22(27)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,24H,7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFHOBBPACOMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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